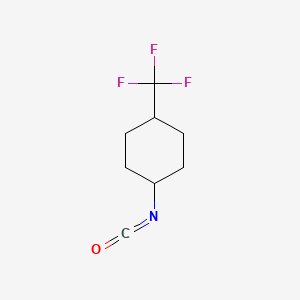
4-(Trifluoromethyl)cyclohexyl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethyl)cyclohexyl isocyanate is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further bonded to an isocyanate group. This compound is known for its reactivity and is widely used in various chemical syntheses and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-(Trifluoromethyl)cyclohexyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)cyclohexylamine with phosgene (COCl₂) to form the isocyanate . The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then decomposes to yield the desired isocyanate.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer phosgene substitutes such as oxalyl chloride. This method reduces the hazards associated with phosgene handling .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Trifluoromethyl)cyclohexyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with alcohols to form urethanes.
Hydrolysis: Reacts with water to produce amines and carbon dioxide.
Common Reagents and Conditions:
Alcohols: React under mild conditions to form urethanes.
Water: Reacts readily at room temperature to form amines and carbon dioxide.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethyl)cyclohexyl isocyanate is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the modification of biomolecules.
Medicine: Investigated for potential pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 4-(Trifluoromethyl)cyclohexyl isocyanate involves its reactivity as an electrophile. It readily reacts with nucleophiles such as alcohols and amines, forming stable urethane and urea linkages. These reactions are facilitated by the electron-withdrawing trifluoromethyl group, which enhances the electrophilicity of the isocyanate group .
Vergleich Mit ähnlichen Verbindungen
- 4-(Trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethyl)benzyl isocyanate
Comparison: 4-(Trifluoromethyl)cyclohexyl isocyanate is unique due to the presence of the cyclohexyl ring, which imparts different steric and electronic properties compared to its phenyl and benzyl counterparts. This uniqueness makes it suitable for specific applications where these properties are advantageous .
Eigenschaften
IUPAC Name |
1-isocyanato-4-(trifluoromethyl)cyclohexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3NO/c9-8(10,11)6-1-3-7(4-2-6)12-5-13/h6-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCFXUZAOZELQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)(F)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














